molecular formula C17H15F3N2O2 B14116878 3-(Dimethylamino)-1-[3-phenoxy-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one

3-(Dimethylamino)-1-[3-phenoxy-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one

Cat. No.: B14116878
M. Wt: 336.31 g/mol
InChI Key: WAWCIATVGOPYQH-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-[3-phenoxy-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a phenoxy group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

The synthesis of 3-(Dimethylamino)-1-[3-phenoxy-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through amination reactions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(Dimethylamino)-1-[3-phenoxy-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups in the molecule are replaced by other functional groups.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Dimethylamino)-1-[3-phenoxy-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition or receptor binding.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-[3-phenoxy-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

When compared to similar compounds, 3-(Dimethylamino)-1-[3-phenoxy-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

    3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline: This compound shares the trifluoromethyl and phenoxy groups but differs in its overall structure and functional groups.

    3-(Dimethylamino)-1-[3-phenoxy-5-(trifluoromethyl)pyridin-2-yl]propane: This compound is similar but lacks the enone functionality, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific arrangement of functional groups, which allows for diverse applications and interactions in various fields.

Properties

Molecular Formula

C17H15F3N2O2

Molecular Weight

336.31 g/mol

IUPAC Name

3-(dimethylamino)-1-[3-phenoxy-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one

InChI

InChI=1S/C17H15F3N2O2/c1-22(2)9-8-14(23)16-15(24-13-6-4-3-5-7-13)10-12(11-21-16)17(18,19)20/h3-11H,1-2H3

InChI Key

WAWCIATVGOPYQH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=N1)C(F)(F)F)OC2=CC=CC=C2

Origin of Product

United States

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